molecular formula C13H8Cl2N2O B2911067 6-chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol CAS No. 338978-74-8

6-chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol

Cat. No.: B2911067
CAS No.: 338978-74-8
M. Wt: 279.12
InChI Key: KAYIRMVCJBVHAK-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative characterized by a chlorine atom at the 6-position of the benzimidazole core, a 2-chlorophenyl group at the 2-position, and a hydroxyl group at the 1-position. The molecular formula is C₁₃H₉Cl₂N₂O, with a calculated molecular weight of 279.9 g/mol.

Properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)-1-hydroxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-8-5-6-11-12(7-8)17(18)13(16-11)9-3-1-2-4-10(9)15/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYIRMVCJBVHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2O)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with 2-chlorobenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Benzimidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
6-Chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol Not provided C₁₃H₉Cl₂N₂O - Cl at 6-position
- 2-(2-Cl-phenyl)
- -OH at 1-position
279.9 Hydroxyl group enhances polarity and hydrogen bonding -
2-(2-Chloro-6-fluorophenyl)-1H-benzimidazole 940656-93-9 C₁₃H₈ClFN₂ - Cl at 2-phenyl
- F at 6-phenyl
246.67 Fluorine increases electronegativity; lower molecular weight
6-[2-Chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol - C₁₄H₈ClF₃N₂O₂ - Trifluoromethoxy group at 6-phenyl 328.67 Trifluoromethoxy enhances metabolic stability; higher lipophilicity
2-Chloro-6-fluoro-1-methyl-1H-benzimidazole - C₈H₅ClFN₂ - Cl at 2-position
- F at 6-position
- Methyl at 1-position
186.6 Methyl group increases lipophilicity; simpler structure
(5,6-Dichloro-1H-benzimidazol-2-yl)methanol - C₈H₆Cl₂N₂O - Cl at 5,6-positions
- -CH₂OH at 2-position
233.05 Dihydroxymethyl group improves solubility; dual Cl enhances steric effects

Functional Group Impact on Reactivity and Bioactivity

  • Hydroxyl Group (Target Compound): The 1-OH group distinguishes the target compound from analogs with alkyl or halogen substituents at this position. This group may enhance hydrogen-bonding interactions, improving binding to biological targets (e.g., enzymes or receptors) .
  • Chloromethyl vs. Carboxylic Acid Derivatives: highlights that 2-chloromethylbenzimidazoles (e.g., Derivatives 32–39) are precursors for biological studies, while oxidation yields carboxylic acids (Derivatives 40–46). The target’s hydroxyl group offers intermediate polarity compared to these derivatives .
  • Fluorine and Trifluoromethoxy Groups: Fluorine () and trifluoromethoxy () substituents increase electronegativity and metabolic stability, making these analogs more resistant to enzymatic degradation in agrochemical or pharmaceutical contexts.

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